7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
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Overview
Description
7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
The primary target of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is Dipeptidyl Peptidase IV (DPP4) . DPP4 is a serine exopeptidase that cleaves X-proline dipeptides from the N-terminus of polypeptides . It plays a significant role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound acts as a potent and selective DPP4 inhibitor . It binds to DPP4 in a manner that prevents it from cleaving the incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP) . This inhibition results in increased levels of these hormones, leading to enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP4 affects the incretin pathway . By preventing the degradation of incretin hormones, this compound prolongs their action, leading to an increase in insulin release and a decrease in glucagon levels in the pancreas . This results in a decrease in hepatic glucose output and an improvement in beta-cell function .
Pharmacokinetics
They are primarily excreted unchanged in the urine . The bioavailability of these drugs can be influenced by factors such as food intake, gastric pH, and interactions with other drugs .
Result of Action
The primary molecular effect of this compound’s action is the prolonged activity of incretin hormones . This leads to improved glucose homeostasis, including enhanced insulin secretion, suppressed glucagon secretion, slowed gastric emptying, and increased satiety . At the cellular level, these effects can lead to improved beta-cell function and potentially slow the progression of diabetic conditions .
Action Environment
Environmental factors such as diet, exercise, and stress levels can influence the efficacy and stability of this compound. For instance, a diet high in carbohydrates may require higher doses of the drug to effectively control blood glucose levels. Similarly, physical activity can enhance the glucose-lowering effect of the drug. Stress, on the other hand, can increase blood glucose levels and potentially reduce the effectiveness of the drug. It’s also worth noting that the compound’s stability could be affected by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves the following steps:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with nitriles to form the triazole ring.
Introduction of the Pyrazine Ring: The triazole intermediate is then reacted with suitable diketones or diesters to form the pyrazine ring.
Phenylation and Trifluoromethylation:
Industrial Production Methods:
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.
Major Products:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry:
In chemistry, 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine:
This compound has shown promise in medicinal chemistry, particularly as an inhibitor of specific enzymes and receptors. It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives of this compound have been evaluated for their inhibitory activities against c-Met and VEGFR-2 kinases, which are important targets in cancer therapy .
Industry:
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazine: This compound is structurally similar but lacks the ketone group, which may affect its reactivity and biological activity.
7-phenyl-3-(methyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one: The replacement of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties, such as its lipophilicity and metabolic stability.
Uniqueness:
The presence of the trifluoromethyl group in 7-phenyl-3-(trifluoromethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for further research and development in various fields.
Properties
IUPAC Name |
7-phenyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N4O/c13-12(14,15)11-17-16-9-10(20)18(6-7-19(9)11)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOIOGLPHXAYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN3C(=NN=C3C(F)(F)F)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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